molecular formula C17H23Cl2FN6O B612049 6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one CAS No. 1312691-41-0

6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one

Cat. No. B612049
M. Wt: 417.3104
InChI Key: BZSLKYUVNSVQRA-UVDYRLMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAK-659 is an inhibitor of spleen tyrosine kinase (syk), with potential anti-inflammatory, immunomodulating, and antineoplastic activities. Spleen tyrosine kinase inhibitor TAK-659 may inhibit the activity of syk, which abrogates downstream B-cell receptor (BCR) signaling and leads to an inhibition of B-cell activation, chemotaxis, adhesion and proliferation. Note: TAK-659 free base is less stable. This product is supplied as dihydrochloride form.

Scientific Research Applications

Aurora Kinase Inhibition and Cancer Treatment

The compound is investigated for its potential as an Aurora kinase inhibitor, a promising avenue in cancer treatment. The inhibition of Aurora kinases, which are crucial for cell division, could offer a new therapeutic strategy for various cancers (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Fused Polycyclic Compounds

The compound is used in the synthesis of fused polycyclic structures like 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. These structures have significant potential in pharmaceutical development due to their complex and versatile nature (M. Nikpassand, M. Mamaghani, F. Shirini, K. Tabatabaeian, 2010).

Stable Isotope-Labeled Antibacterial Agents

The synthesis and applications of stable isotope-labeled derivatives of this compound, particularly in the context of antibacterial agents, are explored. This includes the development of compounds with enhanced properties for treating bacterial infections (R. Lin, L. Weaner, 2012).

Bicyclization Approaches for Diverse Derivatives

A novel bicyclization strategy involving this compound leads to diverse pyrazolo[3,4-b]pyridine derivatives. This method opens new avenues for synthesizing a wide range of potentially bioactive molecules (Xing-Jun Tu, Wen-Juan Hao, Q. Ye, Shuang-Shuang Wang, Bo Jiang, Guigen Li, S. Tu, 2014).

Development of ω-Heterocyclic Amino Acids

This compound is utilized in the synthesis of ω-heterocyclic-β-amino acids, which are important in medicinal chemistry for developing new drug candidates with improved pharmacological profiles (R. Singh, N. Sinha, S. Jain, M. Salman, F. Naqvi, N. Anand, 2005).

Anti-Alzheimer and Anti-COX-2 Activities

Research into the anti-Alzheimer and anti-COX-2 activities of derivatives of this compound suggests potential therapeutic applications in treating neurodegenerative diseases and inflammation (F. Attaby, A. Abdel-fattah, L. Shaif, M. M. Elsayed, 2009).

Synthesis of New Anticancer and Antimicrobial Agents

The synthesis of novel derivatives of this compound demonstrates significant potential in the development of new anticancer and antimicrobial agents, contributing to the ongoing fight against cancer and infectious diseases (M. El-Hashash, E. A. El-Bordany, M. I. Marzouk, A. M. El-Naggar, Tarek M. S. Nawar, W. El-Sayed, 2019).

properties

IUPAC Name

6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6O/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHOMTRKVMKCNE-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mivavotinib

CAS RN

1312691-33-0
Record name Mivavotinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312691330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mivavotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MIVAVOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QR88H79VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one
Reactant of Route 2
6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one
Reactant of Route 3
6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one
Reactant of Route 4
Reactant of Route 4
6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one
Reactant of Route 5
Reactant of Route 5
6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one
Reactant of Route 6
6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one

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